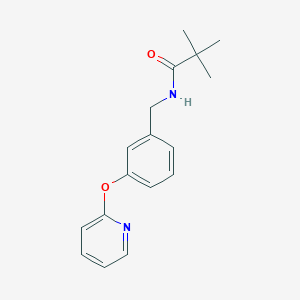
1-(1-Acetamidocyclopropyl)-4-fluorosulfonyloxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Acetamidocyclopropyl)-4-fluorosulfonyloxybenzene, also known as ACSF, is a compound that has gained attention in scientific research due to its unique properties. It is a small molecule that has been synthesized to act as a tool compound for studying the function of ion channels in the brain.
Mecanismo De Acción
1-(1-Acetamidocyclopropyl)-4-fluorosulfonyloxybenzene acts as a competitive antagonist of the NMDA receptor, binding to the receptor and preventing the binding of glutamate, which is the primary neurotransmitter that activates the receptor. This blockade of the NMDA receptor can lead to changes in synaptic plasticity and can affect learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a range of effects on the brain, including changes in synaptic plasticity, alterations in neuronal excitability, and changes in gene expression. It has been used to study the role of NMDA receptors in a variety of brain functions, including learning and memory, addiction, and pain perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(1-Acetamidocyclopropyl)-4-fluorosulfonyloxybenzene in lab experiments is that it allows researchers to study the function of NMDA receptors in isolation, without the confounding effects of other neurotransmitters or receptors. Additionally, this compound is a small molecule that can easily penetrate the blood-brain barrier, making it useful for studying brain function in vivo. However, one limitation of using this compound is that it is a tool compound and does not have any therapeutic applications.
Direcciones Futuras
There are many potential future directions for research on 1-(1-Acetamidocyclopropyl)-4-fluorosulfonyloxybenzene. One possible direction is to use this compound to study the role of NMDA receptors in neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, this compound could be used to study the effects of other neurotransmitters on NMDA receptor function. Finally, this compound could be used as a starting point for the development of new compounds that target NMDA receptors for therapeutic purposes.
Conclusion:
In conclusion, this compound is a small molecule that has been synthesized to act as a tool compound for studying the function of ion channels in the brain. It has been used to study the role of NMDA receptors in a variety of brain functions and has potential applications in the study of neurological disorders. While there are limitations to using this compound in lab experiments, it remains a valuable tool for studying brain function and has the potential to lead to the development of new therapeutic compounds.
Métodos De Síntesis
The synthesis of 1-(1-Acetamidocyclopropyl)-4-fluorosulfonyloxybenzene involves the reaction of 4-fluorosulfonyloxybenzene with cyclopropanecarboxylic acid, followed by acetylation of the resulting product. The final product is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
1-(1-Acetamidocyclopropyl)-4-fluorosulfonyloxybenzene has been used as a tool compound to study the function of ion channels in the brain. Specifically, it has been used to study the function of N-methyl-D-aspartate (NMDA) receptors, which are important for learning and memory. This compound is used to block the activity of these receptors, allowing researchers to study their function in isolation.
Propiedades
IUPAC Name |
1-(1-acetamidocyclopropyl)-4-fluorosulfonyloxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO4S/c1-8(14)13-11(6-7-11)9-2-4-10(5-3-9)17-18(12,15)16/h2-5H,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHMBQYFTVDTDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CC1)C2=CC=C(C=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,3-dimethoxybenzamide](/img/structure/B2828308.png)

![[5-(3,4-dihydroxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2828314.png)

![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methyl-3,5-dinitrobenzenesulfonamide](/img/structure/B2828317.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]proline](/img/structure/B2828318.png)

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide](/img/structure/B2828321.png)




![2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2828329.png)
